N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune disorders, and other diseases.
Scientific Research Applications
Anticancer Activity
Research has highlighted the synthesis of derivatives related to N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide with significant pro-apoptotic and anticancer activities. For instance, indapamide derivatives demonstrated high proapoptotic activity among synthesized compounds on melanoma cell lines, showing growth inhibition and acting as inhibitors for human carbonic anhydrase isoforms hCA I, II, IX, and XII, with IC50 values indicating potential anticancer activity (Ö. Yılmaz et al., 2015). Additionally, other studies have synthesized and evaluated compounds for anticancer activity against various cancer cell lines, providing insights into structure-activity relationships and potential therapeutic applications (B. Ravinaik et al., 2021).
Antimicrobial and Antiviral Applications
Compounds structurally related to N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide have been synthesized and evaluated for their antimicrobial activities. Research into thiazole derivatives has indicated potential antimicrobial properties against gram-positive and gram-negative species, with specific derivatives showing enhanced activity due to the presence of electron-donating groups (A. Chawla, 2016). Moreover, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Zhuo Chen et al., 2010).
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-15-10-12-26(13-11-15)31(28,29)19-8-4-17(5-9-19)21(27)25-22-24-20(14-30-22)16-2-6-18(23)7-3-16/h2-9,14-15H,10-13H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJKYDBMXIFOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide |
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